molecular formula C23H27N5O3 B3017717 3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-31-1

3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Numéro de catalogue: B3017717
Numéro CAS: 2034233-31-1
Poids moléculaire: 421.501
Clé InChI: IIDCCUNAUNMPBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring and a piperidine moiety connected to a tetrahydrobenzo[d]isoxazole carbonyl group. Its structural complexity suggests diverse interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar in structure to our target compound have been evaluated against various bacterial strains. A study demonstrated that triazole derivatives showed zones of inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 70 µg/mL for the most potent derivatives .

CompoundMIC (µg/mL)Activity Type
Triazole Derivative A50Antibacterial
Triazole Derivative B70Antifungal

Antiparasitic Activity

The tetrahydrobenzo[d]isoxazole component has been linked to antiparasitic effects. Research indicates that similar dihydroisoxazole compounds are effective in controlling parasitic infections in agricultural settings . The mechanism appears to involve interference with the metabolic pathways of the parasites.

Enzyme Inhibition

Piperidine derivatives have shown promise as enzyme inhibitors. For example, certain piperidine-based compounds were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. These studies revealed that modifications to the piperidine structure can enhance inhibitory activity .

Study on Antimicrobial Activity

In a clinical trial assessing the efficacy of triazole derivatives against resistant bacterial strains, a derivative structurally related to our compound was tested. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting the potential of triazole-containing compounds in treating infections caused by resistant bacteria.

Evaluation of Antiparasitic Effects

A study focusing on the agricultural application of dihydroisoxazole compounds found that treatment with these compounds led to a marked decrease in parasite populations in crops. This suggests that the biological activity of our target compound could extend beyond human health applications and into agricultural pest control .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
  • Disruption of Membrane Integrity : Some derivatives affect the integrity of microbial membranes.
  • Interference with Metabolic Pathways : The isoxazole moiety may disrupt metabolic processes essential for parasite development.

Propriétés

IUPAC Name

4-(2-methylphenyl)-3-[[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-15-6-2-4-8-18(15)28-20(24-25-23(28)30)14-16-10-12-27(13-11-16)22(29)21-17-7-3-5-9-19(17)31-26-21/h2,4,6,8,16H,3,5,7,9-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDCCUNAUNMPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=NOC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.